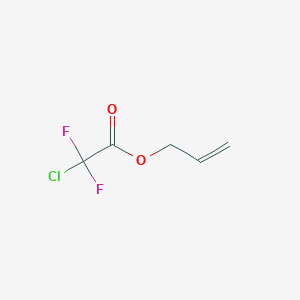

Allyl chlorodifluoroacetate

Description

Properties

IUPAC Name |

prop-2-enyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOSMQFOBYVXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434085 | |

| Record name | Allyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118337-48-7 | |

| Record name | Allyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allyl Chlorodifluoroacetate: A Technical Guide for Chemical Researchers

CAS Number: 118337-48-7

This technical guide provides an in-depth overview of Allyl Chlorodifluoroacetate, a fluorinated organic compound with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Allyl Chloroacetate (CAS: 2916-14-5) | Ethyl Chlorodifluoroacetate (CAS: 383-62-0) |

| Molecular Formula | C₅H₅ClF₂O₂[1] | C₅H₇ClO₂[2] | C₄H₅ClF₂O₂[3] |

| Molecular Weight | 170.54 g/mol [1] | 134.56 g/mol [2] | 158.53 g/mol |

| Boiling Point | Data not available | 164 °C / 265 mmHg[2] | 96-97.5 °C[3] |

| Density | Data not available | 1.159 g/mL at 25 °C[2] | 1.252 g/mL at 25 °C[3] |

| Refractive Index | Data not available | n20/D 1.446[2] | n20/D 1.358[3] |

| Solubility | Soluble in organic solvents[1] | Data not available | Data not available |

Table 2: Spectroscopic Data Interpretation for this compound (Predicted)

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Allyl CH₂ | ~4.7 ppm (d) |

| Allyl CH | ~5.9 ppm (m) | |

| Allyl =CH₂ | ~5.3 ppm (m) | |

| ¹³C NMR | Carbonyl C=O | ~160-165 ppm |

| CF₂Cl | ~120-130 ppm (t) | |

| Allyl O-CH₂ | ~68 ppm | |

| Allyl =CH | ~130 ppm | |

| Allyl =CH₂ | ~120 ppm | |

| IR Spectroscopy | C=O stretch | ~1780-1800 cm⁻¹ |

| C-F stretch | ~1100-1300 cm⁻¹ | |

| C-Cl stretch | ~700-800 cm⁻¹ | |

| C=C stretch | ~1645 cm⁻¹ |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a plausible method for the synthesis of this compound based on the Fischer esterification of chlorodifluoroacetic acid with allyl alcohol.

Materials:

-

Chlorodifluoroacetic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add chlorodifluoroacetic acid (1.0 eq), allyl alcohol (1.2 eq), and toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. Fluorine and fluorine-containing functional groups can improve metabolic stability, binding affinity, and bioavailability.[4][5][6][7] The chlorodifluoroacetyl group, in particular, is a valuable synthon for the creation of more complex fluorinated molecules.[8]

This compound serves as a versatile building block for introducing the chlorodifluoroacetyl moiety into a target molecule. The allyl group can be readily transformed into other functional groups or cleaved under specific conditions, providing synthetic flexibility. The high reactivity of the ester allows for efficient derivatization.

Chlorinated compounds also represent a significant class of pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[9] The presence of both chlorine and fluorine in this compound offers a unique combination of properties that can be exploited in the design of novel therapeutic agents.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, as it is expected to be hazardous upon exposure.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. As with many fluorinated organic compounds, it may exhibit environmental persistence, and its ecological impact should be considered.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent for organic synthesis, offering a gateway to novel chlorinated and fluorinated compounds. Its utility in medicinal chemistry is underscored by the proven benefits of fluorine and chlorine incorporation in drug design. The synthetic protocols and conceptual workflows presented in this guide aim to provide researchers with a solid foundation for utilizing this versatile building block in their research and development endeavors.

References

- 1. CAS 118337-48-7: CHLORO-DIFLUORO-ACETIC ACID ALLYL ESTER [cymitquimica.com]

- 2. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Allyl Chlorodifluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl chlorodifluoroacetate is a halogenated organic ester that holds significant potential in various scientific and industrial applications, including as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors.[1] Its unique chemical structure, featuring a reactive allyl group and an electron-withdrawing chlorodifluoroacetyl moiety, imparts distinct chemical properties and reactivity. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and an analysis of its potential reactivity and spectroscopic characteristics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅ClF₂O₂ | [2] |

| Molecular Weight | 170.54 g/mol | [2] |

| CAS Number | 118337-48-7 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 98 °C (Predicted) | [2] |

| Density | 1.292 g/cm³ (Predicted) | [2] |

| Refractive Index | Not available |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, based on established principles of organic chemistry, a Fischer-Speier esterification of chlorodifluoroacetic acid with allyl alcohol is the most plausible and direct synthetic route.

Proposed Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound via acid-catalyzed esterification of chlorodifluoroacetic acid and allyl alcohol.

Materials:

-

Chlorodifluoroacetic acid (C₂HClF₂O₂)

-

Allyl alcohol (C₃H₆O)

-

Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Toluene or a similar azeotroping agent to remove water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add chlorodifluoroacetic acid (1.0 eq), allyl alcohol (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected or TLC indicates the consumption of the starting material), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Diagram 1: Proposed Synthesis Workflow of this compound

References

An In-depth Technical Guide to the Molecular Structure of Allyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl chlorodifluoroacetate (ACDF) is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the introduction of the chlorodifluoromethyl group into more complex molecules. This guide provides a comprehensive overview of the molecular structure of ACDF, including its key identifiers, physicochemical properties, and detailed spectroscopic data. Experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Introduction

This compound, with the chemical formula C₅H₅ClF₂O₂, is a structurally unique compound featuring an allyl group attached to a chlorodifluoroacetate moiety.[1] The presence of both a reactive double bond and a halogenated ester functional group makes it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. Understanding its molecular structure and spectroscopic properties is crucial for its effective utilization in synthetic chemistry.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a chlorodifluoromethyl group connected to a carbonyl carbon, which is in turn ester-linked to an allyl group.

Key Identifiers

| Identifier | Value |

| IUPAC Name | prop-2-en-1-yl 2-chloro-2,2-difluoroacetate |

| Synonyms | This compound, Prop-2-En-1-Yl Chloro(Difluoro)Acetate |

| CAS Number | 118337-48-7 |

| Molecular Formula | C₅H₅ClF₂O₂[1] |

| Molecular Weight | 170.54 g/mol [1] |

| SMILES | C=CCOC(=O)C(F)(F)Cl |

| InChI | InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2[1] |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 98 °C |

| Density | 1.292±0.06 g/cm³ (Predicted) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of chlorodifluoroacetic acid or its derivatives with allyl alcohol. Two potential laboratory-scale protocols are outlined below.

This method involves the direct reaction of chlorodifluoroacetic acid with allyl alcohol in the presence of a strong acid catalyst.

Materials:

-

Chlorodifluoroacetic acid

-

Allyl alcohol (in excess, can be used as solvent)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chlorodifluoroacetic acid and a 3 to 5-fold molar excess of allyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Logical Workflow for Fischer Esterification:

This method involves the reaction of the more reactive acid chloride with allyl alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Materials:

-

Chlorodifluoroacetyl chloride

-

Allyl alcohol

-

Pyridine or triethylamine (base)

-

Anhydrous diethyl ether

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve allyl alcohol and a slight molar excess of pyridine in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorodifluoroacetyl chloride in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude ester by vacuum distillation.

Signaling Pathway for Acyl Chloride Reaction:

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for this compound. While experimental spectra are not widely published, the predicted data is based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.95 | ddt | 1H | -CH=CH₂ |

| ~ 5.40 | dq | 1H | -CH=CH H (trans) |

| ~ 5.30 | dq | 1H | -CH=CHH (cis) |

| ~ 4.80 | dt | 2H | -O-CH₂- |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 (t) | C=O |

| ~ 131 | -CH=CH₂ |

| ~ 120 | -CH=CH₂ |

| ~ 115 (t) | -CClF₂ |

| ~ 68 | -O-CH₂- |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 | s | -CClF₂ |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | =C-H stretch |

| ~ 2960 | Medium | C-H stretch (allyl) |

| ~ 1780 | Strong | C=O stretch (ester) |

| ~ 1650 | Medium | C=C stretch (alkene) |

| ~ 1200-1000 | Strong | C-F stretch |

| ~ 800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

A mass spectrum for this compound is available on SpectraBase.[1] The fragmentation pattern would be expected to show characteristic losses.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 170 (for ³⁵Cl) and 172 (for ³⁷Cl) with an approximate 3:1 ratio.

-

Loss of Allyl Radical (-C₃H₅): A fragment at m/z 129/131 corresponding to [CClF₂CO₂]⁺.

-

Loss of Chlorodifluoroacetyl Radical (-C₂ClF₂O): A fragment at m/z 41 corresponding to the allyl cation [C₃H₅]⁺.

-

Loss of Chlorine Radical (-Cl): A fragment at m/z 135.

-

McLafferty Rearrangement: Potentially a smaller peak corresponding to the rearrangement and fragmentation of the ester.

Conclusion

This compound is a valuable synthetic intermediate with a unique molecular architecture. This guide has provided a detailed overview of its structure, properties, and spectroscopic characteristics. The outlined experimental protocols for its synthesis, along with the predicted and known spectral data, offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The combination of a reactive allyl group and a chlorodifluoroacetate moiety opens up numerous possibilities for the construction of novel and complex fluorinated molecules.

References

An In-depth Technical Guide to the Synthesis of Allyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of allyl chlorodifluoroacetate, a valuable reagent and building block in organic synthesis. Two primary synthetic pathways are presented: the direct esterification of allyl alcohol with chlorodifluoroacetic acid (Fischer Esterification) and the reaction of allyl alcohol with the more reactive chlorodifluoroacetyl chloride. This document provides comprehensive experimental protocols for each method, a summary of the quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound (CAS No. 118337-48-7) is a fluorinated ester that holds significant potential in the development of novel pharmaceuticals and agrochemicals. The presence of the chlorodifluoroacetyl moiety introduces unique electronic properties and can serve as a precursor to other difluoromethylated groups, which are of increasing interest in medicinal chemistry due to their ability to modulate the biological activity and pharmacokinetic properties of molecules. This guide provides a detailed overview of the most practical and efficient methods for its laboratory-scale synthesis.

Synthesis Pathways

Two principal routes for the synthesis of this compound are outlined below. The choice of pathway may depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis.

Pathway 1: Esterification of Allyl Alcohol with Chlorodifluoroacetyl Chloride

This is the preferred and more efficient method for the synthesis of this compound. The reaction of an alcohol with an acyl chloride is generally rapid and proceeds to completion, providing high yields of the corresponding ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Pathway 2: Fischer Esterification of Allyl Alcohol with Chlorodifluoroacetic Acid

The Fischer esterification is a classic method for the formation of esters from a carboxylic acid and an alcohol, using a strong acid catalyst. This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.

Reaction Scheme:

Experimental Protocols

Synthesis of Chlorodifluoroacetyl Chloride

Chlorodifluoroacetyl chloride is a key intermediate for Pathway 1 and can be prepared from chlorodifluoroacetic acid.

Experimental Protocol:

A mixture of chlorodifluoroacetic acid and a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) is heated, typically under reflux, to produce chlorodifluoroacetyl chloride. The product can then be isolated by distillation. For example, reacting chlorodifluoroacetic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) followed by distillation is a common procedure.

Synthesis of this compound via Pathway 1

Experimental Protocol:

To a solution of allyl alcohol (1 equivalent) and triethylamine (1.1 equivalents) in a dry aprotic solvent such as diethyl ether or dichloromethane at 0 °C is added a solution of chlorodifluoroacetyl chloride (1 equivalent) in the same solvent dropwise. The reaction mixture is then allowed to warm to room temperature (approximately 25°C) and stirred for a specified time (e.g., 2 hours). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound. A reported yield for this reaction is 90%[1].

Synthesis of this compound via Pathway 2

Experimental Protocol:

A mixture of chlorodifluoroacetic acid (1 equivalent), allyl alcohol (used in excess, e.g., 3-5 equivalents, can also serve as the solvent), and a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid is heated to reflux. The water formed during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product. The reaction progress is monitored by TLC or GC. After completion, the excess allyl alcohol is removed by distillation. The residue is then dissolved in an organic solvent like diethyl ether and washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude ester is then purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 118337-48-7 | [2][3] |

| Molecular Formula | C₅H₅ClF₂O₂ | [2][3][4] |

| Molecular Weight | 170.54 g/mol | [2][3][4][5] |

| Boiling Point | 98 °C | [3] |

| Predicted ¹H NMR | See Section 5.1 for details | [6] |

| Predicted ¹³C NMR | See Section 5.2 for details | [6] |

| Yield (Pathway 1) | 90% | [1] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show signals corresponding to the allyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorodifluoroacetate group.

-

CH₂ (allyl, adjacent to oxygen): ~4.7 ppm (doublet)

-

CH (allyl, vinyl): ~5.9 ppm (multiplet)

-

CH₂ (allyl, terminal vinyl): ~5.3-5.4 ppm (multiplet)

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the carbons of the allyl group and the chlorodifluoroacetate moiety.

-

C=O (ester): ~160 ppm

-

CF₂Cl: ~120 ppm (triplet due to C-F coupling)

-

OCH₂ (allyl): ~68 ppm

-

CH= (allyl): ~130 ppm

-

=CH₂ (allyl): ~120 ppm

Mandatory Visualizations

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.

References

- 1. CHLORO-DIFLUORO-ACETIC ACID ALLYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 118337-48-7: CHLORO-DIFLUORO-ACETIC ACID ALLYL ESTER [cymitquimica.com]

- 3. CHLORO-DIFLUORO-ACETIC ACID ALLYL ESTER | 118337-48-7 [chemicalbook.com]

- 4. Alfa Chemistry 3 - USA Chemical Suppliers [americanchemicalsuppliers.com]

- 5. allyl acetate suppliers USA [americanchemicalsuppliers.com]

- 6. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Stability and Storage of Allyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability and storage data for allyl chlorodifluoroacetate are limited. The following guide is based on established principles of organic chemistry and data from structurally related fluoroacetate and chlorofluoroacetate esters. All handling and storage decisions should be made with careful consideration of the specific compound and in accordance with a thorough risk assessment.

Introduction

This compound is a halogenated ester of significant interest in organic synthesis, potentially serving as a building block for complex fluorinated molecules in the pharmaceutical and agrochemical industries. The presence of both a reactive allyl group and a chlorodifluoroacetyl moiety imparts unique chemical properties. However, these same features can also contribute to instability if the compound is not handled and stored correctly. This guide provides a comprehensive overview of the anticipated stability profile of this compound and outlines recommended storage conditions to ensure its integrity and safe use.

Chemical Stability

The stability of this compound is influenced by several factors, including temperature, moisture, and pH. The primary degradation pathway is expected to be hydrolysis of the ester linkage.

Hydrolysis

Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by both acids and bases.[1][2] For this compound, hydrolysis would yield chlorodifluoroacetic acid and allyl alcohol.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the hydrolysis of esters is a reversible reaction.[1][2] The equilibrium can be shifted towards the products (acid and alcohol) by using an excess of water.[2]

-

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is typically an irreversible process that goes to completion, yielding the salt of the carboxylic acid and the alcohol.[3] This is often the preferred method for complete ester hydrolysis.[1]

Due to its susceptibility to hydrolysis, this compound should be protected from moisture. The presence of acidic or basic impurities can significantly accelerate its decomposition.

Thermal Decomposition

While specific data for this compound is unavailable, esters, in general, can undergo thermal decomposition at elevated temperatures.[4] The decomposition of similar perfluorocarboxylic acids has been studied, revealing complex pathways that can generate a variety of smaller fluorinated compounds.[5] At very high temperatures, esters can decompose to form carboxylic acids and ketones, which can further break down into carbon monoxide, carbon dioxide, and other products.[4] It is crucial to avoid exposing this compound to high temperatures to prevent degradation.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and safety of this compound. The following recommendations are based on best practices for storing reactive and potentially hazardous organic compounds, including similar fluoroacetate esters.[6][7]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place.[6][7] | Minimizes the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against moisture and oxygen, which can contribute to degradation. |

| Container | Store in a tightly closed, dry container.[6][7] | Prevents exposure to atmospheric moisture. |

| Light | Protect from direct sunlight.[6] | Light can potentially initiate radical reactions, especially with the allyl group. |

| Incompatible Materials | Store separately from strong acids, strong bases, oxidizing agents, and reducing agents.[6] | These substances can catalyze or participate in decomposition reactions. |

| Storage Area | Store in a designated flammables area with explosion-proof lighting and ventilation.[6] | As a precaution for a potentially flammable organic ester. |

Experimental Protocols: Assessing Ester Stability

A common method to assess the stability of an ester like this compound is to study its hydrolysis kinetics under controlled conditions.

General Protocol for Hydrolysis Study

-

Preparation of Solutions: Prepare buffered aqueous solutions at various pH values (e.g., acidic, neutral, and basic).

-

Reaction Setup: In a temperature-controlled reaction vessel, add a known concentration of this compound to the buffered solution.

-

Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the catalyst or by rapid dilution in a cold solvent.

-

Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Analysis: Plot the concentration of the ester versus time to determine the rate of hydrolysis at each pH and temperature. From this data, the rate constants and half-life of the compound under different conditions can be calculated.

Visualizations

Factors Affecting this compound Stability

Caption: Factors influencing the stability of this compound.

Acid-Catalyzed Hydrolysis of this compound

Caption: General pathway for acid-catalyzed hydrolysis of an ester.

Base-Catalyzed Hydrolysis (Saponification) of this compound

Caption: General pathway for base-catalyzed hydrolysis of an ester.

Conclusion

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Operation, Disposal and Storage of Ethyl Fluoroacetate-Sanmenxia Meile [en.meilechem.com]

- 7. echemi.com [echemi.com]

Allyl Chlorodifluoroacetate: A Technical Safety Guide for Researchers

Chemical Identification and Physical Properties

Allyl chlorodifluoroacetate is a halogenated ester with the molecular formula C₅H₅ClF₂O₂.[1][2] It is characterized by the presence of an allyl group, which imparts reactivity, and a chlorodifluoroacetyl moiety. It is described as a colorless to pale yellow liquid with a distinct odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 118337-48-7 | [1][2] |

| Molecular Formula | C₅H₅ClF₂O₂ | [1][2] |

| Molecular Weight | 170.54 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 98 °C (Predicted) | |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents | [1] |

Hazard Identification and Classification

While a complete GHS classification is not available, based on information from chemical suppliers, this compound is considered a hazardous substance. The primary hazards are associated with its flammability, irritant properties, and potential for harm if swallowed, inhaled, or in contact with skin.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Flammable Liquids | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Source: The GHS classification is based on data available from chemical suppliers and may not be exhaustive.

Experimental Protocols

Aryl difluoromethyl ethers can be synthesized using sodium chlorodifluoroacetate as a difluorocarbene precursor.[3] This process involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, which is then trapped by a nucleophile.[3]

General Workflow for Handling Highly Reactive/Toxic Chemicals

Caption: General workflow for handling hazardous chemicals.

Toxicology and Health Effects

There is a significant lack of specific toxicological data for this compound. The health effects described below are largely inferred from data on allyl chloride and chlorodifluoroacetic acid.

Acute Effects:

-

Inhalation: May cause respiratory tract irritation.[4] High concentrations of similar allyl compounds can lead to pulmonary edema.[4]

-

Skin Contact: Causes skin irritation.[5] Prolonged contact with related compounds may cause burns.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed.

Chronic Effects:

-

Chronic exposure to allyl chloride has been shown to cause liver and kidney damage in animal studies.[4][6]

-

There is inadequate evidence for the carcinogenicity of allyl chloride in humans and experimental animals.[6]

Table 3: Occupational Exposure Limits for Structurally Related Compounds (Allyl Chloride)

| Organization | TWA | STEL |

| OSHA (PEL) | 1 ppm (3 mg/m³) | - |

| NIOSH (REL) | 1 ppm (3 mg/m³) | 2 ppm (6 mg/m³) |

| ACGIH (TLV) | 1 ppm (3 mg/m³) | 2 ppm (6 mg/m³) |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. These values are for Allyl Chloride and should be used as a cautious reference only.

First Aid Measures

In the event of exposure to this compound, the following first aid measures are recommended based on general principles for handling hazardous chemicals.

First Aid Response Flowchart

Caption: First aid measures following exposure.

Firefighting Measures

This compound is a flammable liquid and vapor.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition may produce toxic gases, including hydrogen chloride and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Ecological Information

Specific ecotoxicity data for this compound is not available. However, based on its structure, it may be harmful to aquatic life. Chlorodifluoroacetic acid, a related compound, has been shown to be persistent in aquatic systems.[7] It is crucial to prevent this chemical from entering the environment.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated packaging should be treated as hazardous waste.

This technical guide provides a summary of the available safety information for this compound. Due to significant data gaps, extreme caution should be exercised when handling this compound. Always prioritize engineering controls, personal protective equipment, and safe work practices.

References

- 1. CAS 118337-48-7: CHLORO-DIFLUORO-ACETIC ACID ALLYL ESTER [cymitquimica.com]

- 2. CHLORO-DIFLUORO-ACETIC ACID ALLYL ESTER | 118337-48-7 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. epa.gov [epa.gov]

- 5. fishersci.fr [fishersci.fr]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Chlorodifluoroacetic acid fate and toxicity to the macrophytes Lemna gibba, Myriophyllum spicatum, and Myriophyllum sibiricum in aquatic microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Allyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of allyl chlorodifluoroacetate. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a building block for more complex molecules. This document presents quantitative data in a clear, tabular format, details relevant experimental protocols, and includes a schematic for its synthesis.

Core Physical Properties

This compound is a halogenated ester with potential applications in organic synthesis. A summary of its key physical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClF₂O₂ | N/A |

| Molecular Weight | 170.54 g/mol | [1] |

| Boiling Point | 98 °C | [2] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [2] |

| Refractive Index | Not available | N/A |

| Solubility | Soluble in organic solvents. | [1] |

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties and a potential synthetic route are outlined below.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the esterification of chlorodifluoroacetic acid with allyl alcohol. A general procedure, adapted from the synthesis of similar esters, is as follows:

Materials:

-

Chlorodifluoroacetic acid

-

Allyl alcohol

-

A suitable acid catalyst (e.g., sulfuric acid)

-

An appropriate solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine chlorodifluoroacetic acid, a molar excess of allyl alcohol, and a catalytic amount of sulfuric acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Determination of Refractive Index

The refractive index of a liquid can be determined using a standard laboratory instrument such as an Abbe refractometer.

Materials:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper

-

A suitable solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Using a clean dropper, place a few drops of the this compound sample onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C or 25°C).

-

Look through the eyepiece and adjust the control knob until the borderline between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed through direct observation.

Materials:

-

This compound sample

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

Procedure:

-

Add a known volume (e.g., 1 mL) of a selected solvent to a clean, dry test tube.

-

To this, add a small, measured amount of this compound (e.g., 0.1 mL).

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.

-

Observe the mixture to see if the this compound has dissolved completely.

-

If it dissolves, continue adding small, measured increments of the solute until saturation is reached (i.e., no more solute dissolves).

-

Record the observations as soluble, partially soluble, or insoluble for each solvent. For a more quantitative measure, the amount of solute dissolved in a given volume of solvent can be calculated.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: A schematic overview of the synthesis of this compound.

References

Allyl chlorodifluoroacetate reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Allyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional reagent that incorporates two highly valuable reactive centers into a single molecule: the chlorodifluoroacetate ester, a precursor to the versatile difluorocarbene intermediate, and the allyl group, a reactive π-system amenable to a wide array of chemical transformations. This unique combination makes it a potentially powerful tool in organic synthesis for the introduction of fluorinated motifs and for the construction of complex molecular architectures. This document provides a comprehensive overview of the predicted reactivity profile of this compound, drawing upon the well-established chemistry of its constituent functional groups. It includes detailed reaction pathways, experimental protocols for analogous systems, and quantitative data to guide its application in research and development, particularly within the pharmaceutical industry where fluorine chemistry plays a pivotal role.

Core Reactivity Concepts

The reactivity of this compound can be fundamentally understood by considering the independent and synergistic reactions of its two key functional moieties:

-

The Chlorodifluoroacetate Group: This unit serves primarily as a thermal or base-induced precursor for the generation of difluorocarbene (:CF₂). The loss of carbon dioxide and a chloride ion drives the formation of this highly reactive intermediate.

-

The Allyl Group: This unsaturated hydrocarbon fragment offers three primary sites for reactivity: the π-bond (for additions and cycloadditions), the allylic C-H bonds (for radical substitution), and the entire group's ability to act as an electrophile or nucleophile in transition metal-catalyzed reactions.

This guide will explore these reactivity paradigms in detail.

Synthesis of this compound

While not extensively documented as a commercial reagent, this compound can be readily synthesized in the laboratory via standard esterification procedures. A plausible and efficient method involves the reaction of allyl alcohol with a chlorodifluoroacetylating agent.

Proposed Synthetic Workflow

A common route would be the esterification of allyl alcohol with chlorodifluoroacetic acid in the presence of a carbodiimide coupling agent or by converting the acid to its more reactive acyl chloride derivative followed by reaction with allyl alcohol.

Spectroscopic Profile of Allyl Chlorodifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl chlorodifluoroacetate (C₅H₅ClF₂O₂). Due to the limited availability of experimentally published spectra for this specific compound, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predictions are based on established principles and data from analogous chemical structures.

Molecular Structure and Properties

This compound is an ester with the following structural formula:

Molecular Formula: C₅H₅ClF₂O₂ Molecular Weight: 170.54 g/mol [1] IUPAC Name: prop-2-en-1-yl 2-chloro-2,2-difluoroacetate

Spectroscopic Data

The following sections detail the mass spectrometry, and predicted NMR and IR data for this compound.

Mass Spectrometry (MS)

A mass spectrum for this compound is available through SpectraBase.[1] The fragmentation pattern of esters is influenced by the alcohol and acid components.[2] For allyl esters, common fragmentation includes the loss of the allyl group.[2] Halogenated compounds often exhibit characteristic isotopic patterns.[2]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Notes |

| 170/172 | [C₅H₅ClF₂O₂]⁺ | Molecular ion peak with isotopic pattern for one chlorine atom. |

| 129/131 | [C₂ClF₂O₂]⁺ | Loss of the allyl radical (•CH₂CH=CH₂). |

| 83/85 | [CClF₂]⁺ | Alpha-cleavage with loss of the ester group. |

| 41 | [C₃H₅]⁺ | Allyl cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below. Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The proton NMR spectrum is expected to show signals corresponding to the allyl group. The chemical shifts are influenced by the electronegative ester group.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | ddt | 1H | -CH= |

| ~5.4 | dd | 1H | =CH₂ (trans) |

| ~5.3 | dd | 1H | =CH₂ (cis) |

| ~4.7 | d | 2H | -O-CH₂- |

The carbon NMR spectrum will display five distinct signals.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O |

| ~131 | -CH= |

| ~120 | =CH₂ |

| ~118 (t, J ≈ 280 Hz) | -CF₂Cl |

| ~68 | -O-CH₂- |

The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms. The chemical shift for a -CF₂Cl group typically appears in a specific region of the spectrum.[3][4]

Table 4: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -60 to -70 | s | -CF₂Cl |

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretch and C-O stretching vibrations.[5][6] The presence of C-F and C-Cl bonds will also give rise to characteristic absorptions.

Table 5: Predicted Infrared (IR) Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch |

| ~1780 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~1100-1000 | Strong | C-F stretch |

| ~800 | Medium | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of TMS as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard or a solvent with a known chemical shift can be used for referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: +50 to -250 ppm.

-

Number of scans: 64-256.

-

Relaxation delay: 1-2 seconds.

-

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

GC-MS Conditions:

-

Injector temperature: 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution.

-

Carrier gas: Helium.

-

-

Mass Spectrometer Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 35-500 amu.

-

Scan speed: 1-2 scans/second.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a predicted fragmentation pathway.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass spectral fragmentation of this compound.

References

Methodological & Application

Allyl Chlorodifluoroacetate as a Difluorocarbene Source: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl chlorodifluoroacetate is a potential precursor for the in-situ generation of difluorocarbene (:CF₂), a versatile intermediate in organic synthesis. While direct literature on this compound for this application is limited, its reactivity can be inferred from well-established analogues such as sodium chlorodifluoroacetate and methyl chlorodifluoroacetate. This document provides detailed application notes and extrapolated protocols for the use of this compound in difluorocyclopropanation and difluoromethylation reactions. The protocols are based on established procedures for analogous chlorodifluoroacetate-based difluorocarbene precursors.

Introduction

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a key reagent for the introduction of the difluoromethylene (-CF₂-) group into organic molecules. This moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a bioisostere for other functional groups. Common sources of difluorocarbene include thermal or catalytic decomposition of reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) and trimethylsilyl-2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA).

This compound (ClCF₂CO₂CH₂CH=CH₂) is anticipated to generate difluorocarbene via a similar thermal decarboxylation pathway to its sodium and alkyl ester counterparts. The resulting allyl chloride and carbon dioxide are volatile byproducts. This reagent offers a potentially convenient and soluble alternative to the commonly used sodium salt.

Synthesis of this compound

A plausible method for the synthesis of this compound is the esterification of chlorodifluoroacetic acid with allyl alcohol. This can be achieved using standard esterification procedures, such as Fischer esterification with an acid catalyst, or by converting the carboxylic acid to an acyl chloride followed by reaction with allyl alcohol.

Generation of Difluorocarbene

The generation of difluorocarbene from this compound is expected to proceed via thermal decomposition. Heating the ester will induce a concerted or stepwise elimination of allyl chloride and carbon dioxide to yield the carbene intermediate.

Caption: Generation of difluorocarbene from this compound.

Applications in Organic Synthesis

Difluorocyclopropanation of Alkenes

Difluorocarbene readily undergoes [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes, which are valuable building blocks in medicinal chemistry. The reaction is typically performed by heating the difluorocarbene precursor with the alkene in a high-boiling solvent.

General Workflow:

Caption: Workflow for difluorocyclopropanation of alkenes.

Quantitative Data (Inferred from Analogous Reactions)

The following table summarizes representative yields for the difluorocyclopropanation of various alkenes using sodium chlorodifluoroacetate, which are expected to be comparable when using this compound under optimized conditions.

| Alkene Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Styrene | 1,1-difluoro-2-phenylcyclopropane | Diglyme | 180 | 75-85 | [1] |

| 1-Octene | 1,1-difluoro-2-hexylcyclopropane | Triglyme | 190 | 60-70 | [1] |

| Cyclohexene | 7,7-difluorobicyclo[4.1.0]heptane | Diglyme | 180 | 50-60 | [1] |

| α-Methylstyrene | 1,1-difluoro-1-methyl-2-phenylcyclopropane | Diglyme | 180 | 80-90 | [1] |

Experimental Protocol (Inferred)

-

To a flame-dried three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the alkene (1.0 equiv) and a high-boiling solvent (e.g., diglyme, 2-3 mL per mmol of alkene).

-

Add this compound (1.5-2.0 equiv).

-

Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 2-6 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel.

O- and S-Difluoromethylation of Phenols and Thiols

Difluorocarbene reacts with phenols and thiols in the presence of a base to afford the corresponding difluoromethyl ethers and thioethers. These motifs are prevalent in pharmaceuticals and agrochemicals.

General Mechanism:

Caption: Mechanism of O/S-difluoromethylation.

Quantitative Data (Inferred from Sodium Chlorodifluoroacetate Reactions)

The following table presents typical yields for the difluoromethylation of various phenols and thiols using sodium chlorodifluoroacetate. Similar results are anticipated with this compound.

| Substrate | Product | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | K₂CO₃ | DMF | 120 | 85-95 | [2] |

| 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | K₂CO₃ | DMF | 120 | 70-80 | [2] |

| 4-Methoxythiophenol | 1-(Difluoromethylthio)-4-methoxybenzene | K₂CO₃ | DMF | 95 | 93 | [3] |

| 2-Naphthalenethiol | 2-(Difluoromethylthio)naphthalene | K₂CO₃ | DMF | 95 | 88 | [3] |

Experimental Protocol (Inferred)

-

To a round-bottom flask, add the phenol or thiol (1.0 equiv), a base (e.g., K₂CO₃, 2.0-3.0 equiv), and a polar aprotic solvent (e.g., DMF, 3-5 mL per mmol of substrate).

-

Add this compound (1.5-2.5 equiv) to the stirred suspension.

-

Heat the reaction mixture to 95-120 °C under a nitrogen atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.[2][3]

Safety and Handling

-

This compound should be handled with care in a well-ventilated fume hood. As an allyl ester, it may be lachrymatory and a skin irritant.

-

The thermal decomposition of chlorodifluoroacetates can be exothermic and produce gaseous byproducts (CO₂ and allyl chloride), leading to a pressure buildup. Reactions should be conducted with adequate pressure relief and on a scale that allows for effective temperature control.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a promising, yet underexplored, precursor for difluorocarbene. Based on the well-documented reactivity of its analogues, it is expected to be a viable reagent for difluorocyclopropanation and difluoromethylation reactions. The protocols outlined in this document, derived from established procedures for sodium and methyl chlorodifluoroacetate, provide a solid foundation for researchers to explore the synthetic utility of this reagent. Further optimization of reaction conditions will be necessary to realize its full potential.

Disclaimer: The experimental protocols provided for this compound are inferred from the reactivity of analogous compounds and have not been experimentally validated from the cited literature. Researchers should exercise caution and perform small-scale test reactions to optimize conditions and ensure safety.

References

Application Notes and Protocols: Synthesis of gem-Difluorocyclopropanes using Sodium Chlorodifluoroacetate with Allyl-Containing Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gem-difluorocyclopropane moiety is a valuable structural motif in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity, often leading to enhanced biological activity. This document provides detailed application notes and experimental protocols for the synthesis of gem--difluorocyclopropanes via the [2+1] cycloaddition of difluorocarbene, generated from the thermal decomposition of sodium chlorodifluoroacetate, with a particular focus on its application to allyl-containing substrates like allylic alcohols and related derivatives.

The primary method described herein involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa), a readily available and cost-effective reagent, to generate highly reactive difluorocarbene (:CF₂). This electrophilic carbene then undergoes a cycloaddition reaction with the double bond of an alkene substrate to furnish the desired gem-difluorocyclopropane product.[1][2]

Reaction Mechanism and Workflow

The overall transformation proceeds in two key steps:

-

Generation of Difluorocarbene: Sodium chlorodifluoroacetate, upon heating in a high-boiling aprotic solvent such as diglyme, undergoes decarboxylation to form a chlorodifluoromethyl anion intermediate. This intermediate then rapidly eliminates a chloride ion to yield difluorocarbene.[3]

-

[2+1] Cycloaddition: The in situ generated difluorocarbene, being an electrophilic species, readily reacts with electron-rich alkenes, such as those found in allyl derivatives, in a concerted [2+1] cycloaddition to form the stable gem-difluorocyclopropane ring.

A schematic of the overall experimental workflow is presented below.

Caption: Experimental workflow for the synthesis of gem-difluorocyclopropanes.

Data Presentation: Substrate Scope and Yields

The difluorocyclopropanation using sodium chlorodifluoroacetate is applicable to a range of allylic substrates. The following table summarizes the reported yields for the synthesis of various gem-difluorocyclopropanes from corresponding alkenes.

| Entry | Alkene Substrate | Solvent | Temperature (°C) | Yield (%) |

| 1 | Allyl Alcohol | Diglyme | 190 | Moderate |

| 2 | Allyl Acetate | Diglyme | 190 | Good |

| 3 | 1-Octene | Triglyme | 190 | 75 |

| 4 | Cyclohexene | Diglyme | 180 | 80 |

| 5 | Styrene | Diglyme | 180 | 70 |

| 6 | (Z)-4-(benzyloxy)-2-butenyl acetate | Diglyme | 190 | Good |

| 7 | N-Boc-3,4-dehydropiperidine | Diglyme | 180 | Good |

Experimental Protocols

1. Preparation of Sodium Chlorodifluoroacetate

This protocol is adapted from Organic Syntheses.[4][5]

-

To a cooled and stirred solution of sodium hydroxide (1.52 mol) in methanol (700 mL), slowly add a solution of chlorodifluoroacetic acid (1.52 mol) in methanol (300 mL). Maintain the temperature below 40 °C during the addition.

-

Remove the methanol under reduced pressure at 40 °C.

-

The resulting salt should be pulverized and dried under vacuum.

2. General Protocol for the Difluorocyclopropanation of an Allylic Alcohol Derivative

This protocol is a general procedure based on literature reports.[1][2][4]

Materials:

-

Allylic alcohol derivative (1.0 equiv)

-

Sodium chlorodifluoroacetate (1.5 - 2.5 equiv)

-

Anhydrous diglyme (or triglyme)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel.

-

Place the alkene substrate (1.0 equiv) and a portion of the anhydrous diglyme in the flask.

-

In a separate flask, dissolve the sodium chlorodifluoroacetate (1.5 - 2.5 equiv) in the remaining anhydrous diglyme. Gentle warming may be necessary to aid dissolution.

-

Transfer the sodium chlorodifluoroacetate solution to the dropping funnel.

-

Flush the entire apparatus with an inert gas.

-

Heat the stirred solution of the alkene in the reaction flask to the desired temperature (typically 160-190 °C).

-

Once the reaction temperature is reached, add the sodium chlorodifluoroacetate solution dropwise from the dropping funnel over a period of 1-2 hours. Vigorous evolution of carbon dioxide should be observed.[4]

-

After the addition is complete, maintain the reaction mixture at the same temperature for an additional 1-2 hours, or until the gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Microwave-Assisted Protocol

A more rapid method utilizing microwave irradiation has been developed, offering significantly shorter reaction times.[6]

Procedure:

-

In a microwave reaction vessel, combine the alkene (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and THF.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant power (e.g., 300 W) until the reaction temperature reaches 170 °C, and hold for approximately 5 minutes.

-

After cooling, the reaction mixture can be worked up and purified as described in the conventional protocol.

Safety and Handling

-

Sodium Chlorodifluoroacetate: This reagent is hygroscopic and should be stored in a dry environment.[7] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Difluorocarbene: This is a highly reactive intermediate generated in situ. The reaction should be conducted in a fume hood.

-

Thermal Decomposition: The thermal decomposition of sodium chlorodifluoroacetate is an exothermic process that generates a large volume of carbon dioxide gas. The addition of the reagent should be controlled carefully to avoid a runaway reaction.[4] Ensure the reaction apparatus is not sealed to allow for the safe venting of gas.

-

High Temperatures: The conventional protocol requires high reaction temperatures. Use appropriate heating equipment and take necessary precautions to prevent burns.

-

Solvents: Diglyme and triglyme are high-boiling ethers. Handle with care and in a well-ventilated area.

Signaling Pathway and Logical Relationships

The logical progression of the synthesis is outlined in the diagram below.

Caption: Logical flow of the gem-difluorocyclopropanation reaction.

References

- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 4. orgsyn.org [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 7. synquestlabs.com [synquestlabs.com]

Application Notes and Protocols: Allyl Chlorodifluoroacetate in Fluoroalkylation Reactions

Introduction

Allyl chlorodifluoroacetate is a fluorinated organic compound with potential applications in organic synthesis, particularly in the introduction of the chlorodifluoroacetyl group into molecules. This document provides an overview of its synthesis and explores its utility in fluoroalkylation reactions, offering detailed experimental protocols for researchers in chemistry and drug development. Capitalizing on the principles of radical chemistry, this compound serves as a precursor to chlorodifluoroalkyl radicals, enabling the functionalization of various unsaturated substrates.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of chlorodifluoroacetic acid with allyl alcohol. This reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

-

Reagents and Equipment:

-

Chlorodifluoroacetic acid

-

Allyl alcohol

-

Sulfuric acid (catalytic amount) or a carbodiimide coupling agent (e.g., DCC)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using azeotropic removal of water)

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus or silica gel for chromatography)

-

-

Procedure (Acid-Catalyzed Esterification):

-

To a solution of chlorodifluoroacetic acid (1.0 eq) in an excess of allyl alcohol (or with a suitable solvent), add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the acid catalyst and excess alcohol. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure this compound.

-

Application in Radical Fluoroalkylation of Alkenes

This compound can be utilized as a source of the chlorodifluoroalkyl radical (•CF2Cl) for the fluoroalkylation of alkenes. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), under thermal or photochemical conditions. The generated radical adds to the double bond of an alkene, and the resulting radical intermediate can be trapped by a hydrogen atom donor or undergo further transformations.

General Reaction Scheme:

A proposed mechanism for the radical-initiated fluoroalkylation of an alkene with this compound is depicted below. The process begins with the homolytic cleavage of the initiator to generate radicals. These radicals then abstract the chlorodifluoroacetyl group from this compound to produce a chlorodifluoroalkyl radical. This radical subsequently adds to the alkene, forming a new carbon-centered radical, which is then quenched to yield the final product.

Caption: Proposed radical mechanism for fluoroalkylation.

Experimental Protocol: Radical Fluoroalkylation of Styrene

This protocol details the fluoroalkylation of styrene as a model alkene substrate.

-

Reagents and Equipment:

-

This compound

-

Styrene

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

-

Schlenk flask or a round-bottom flask fitted with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment

-

-

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve styrene (1.0 eq) and this compound (1.5 eq) in the chosen solvent.

-

Add AIBN (0.1 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C (typical for AIBN decomposition).

-

Monitor the reaction by GC-MS or TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the fluoroalkylated product.

-

Data Presentation

The efficiency of the fluoroalkylation reaction can be evaluated across a range of substrates. The following table summarizes hypothetical yield data for the radical addition of the chlorodifluoroalkyl group to various alkenes.

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | Styrene | 1-chloro-1,1-difluoro-3-phenylpropane | 75 |

| 2 | 1-Octene | 1-chloro-1,1-difluorodecane | 68 |

| 3 | Cyclohexene | (2-chloro-2,2-difluoroethyl)cyclohexane | 65 |

| 4 | Methyl acrylate | Methyl 4-chloro-4,4-difluorobutanoate | 72 |

Safety Precautions

-

Chlorodifluoroacetic acid and its derivatives are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Radical initiators like AIBN and BPO can be explosive under certain conditions and should be handled with care.

-

Reactions should be conducted in a well-ventilated fume hood.

This compound demonstrates potential as a valuable reagent for the introduction of the chlorodifluoroalkyl moiety into organic molecules via a radical pathway. The described protocols provide a foundation for further exploration of its reactivity and application in the synthesis of novel fluorinated compounds for pharmaceutical and materials science research. Further optimization of reaction conditions and exploration of the substrate scope are warranted to fully establish the utility of this reagent.

Application Notes: Difluorocyclopropanation using Chlorodifluoroacetate

Introduction

The gem-difluorocyclopropane moiety is a highly sought-after structural motif in medicinal chemistry and drug development.[1][2] Its incorporation into bioactive molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity. The unique stereoelectronic properties of the difluoromethylene group often impart favorable pharmacological characteristics. One of the most direct and established methods for synthesizing these valuable scaffolds is through the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene.

A common and practical precursor for the generation of difluorocarbene is sodium chlorodifluoroacetate (ClCF₂COONa).[3][4][5] This stable, solid reagent undergoes thermal decarboxylation in a high-boiling solvent to release the highly reactive difluorocarbene intermediate in situ. These application notes provide a detailed protocol for the difluorocyclopropanation of alkenes using this method, targeting researchers in organic synthesis and drug discovery.

Mechanism of Reaction

The reaction proceeds through a two-step mechanism. First, sodium chlorodifluoroacetate undergoes thermal decomposition, losing carbon dioxide and a chloride ion to generate the difluorocarbene intermediate. Second, the electrophilic difluorocarbene rapidly adds across the double bond of an alkene substrate in a concerted cycloaddition step to form the desired 1,1-difluorocyclopropane ring.[6]

Experimental Protocols

Protocol 1: Conventional Thermal Method

This protocol is a widely used method for the difluorocyclopropanation of various alkenes using sodium chlorodifluoroacetate in a high-boiling solvent.[3][4]

Materials:

-

Alkene substrate

-